tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate
Description
This compound is a spirocyclic system comprising a 4-membered and a 5-membered ring. Key structural features include:
- Spiro core: A 1,8-diazaspiro[4.5]decane backbone, where nitrogen atoms occupy positions 1 and 6.
- Substituents: A tert-butyl carboxylate group at position 8, providing steric bulk and hydrolytic stability. A 4-amino group on the piperidine ring, offering a site for functionalization. A 1-methyl group and a 2,2-dioxo-2λ⁶-thia (sulfone) moiety, enhancing polarity and metabolic stability.
- Molecular formula: C₁₃H₂₅N₃O₄S.
- Molecular weight: 319.43 g/mol.
- CAS Number: 2137485-17-5 .
Properties
IUPAC Name |
tert-butyl 4-amino-1-methyl-2,2-dioxo-2λ6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S/c1-12(2,3)20-11(17)16-7-5-13(6-8-16)10(14)9-21(18,19)15(13)4/h10H,5-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSRYTFWQRCYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CS(=O)(=O)N2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides under basic conditions.
Functional group modifications: Various functional groups, such as amino and carboxylate groups, are introduced through standard organic reactions like amination and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
tert-Butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure and functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl4-amino-1-methyl-2,2-dioxo-2λ⁶-thia-1,8-diazaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including spirocyclization and functional group protection/deprotection. For example, analogous spirocyclic compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized via nucleophilic substitution followed by cyclization under controlled pH and temperature . Key parameters include:
- Solvent selection (e.g., CH₂Cl₂ for inert conditions) .
- Catalysts: Hunig’s base (DIPEA) for deprotonation .
- Reaction time and purity checks via TLC/HPLC.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this spirocyclic compound?
- Methodology :
- ¹H/¹³C NMR : Identify spirocyclic protons (e.g., δ 1.2–1.4 ppm for tert-butyl) and distinguish axial/equatorial protons in the diazaspiro system .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone (S=O at ~1300–1150 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₁₃H₂₄N₂O₂ for analogs) with <2 ppm error .
- Contradictions : Overlapping signals in NMR (e.g., tert-butyl vs. methyl groups) require 2D techniques (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the reactivity and bioactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometry and calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .
- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the sulfone group .
- Case Study : For analogous sulfone-containing spirocycles, docking scores (binding affinity ≤ −8.0 kcal/mol) correlate with experimental IC₅₀ values in enzyme inhibition assays .
Q. How do structural modifications (e.g., substituent variations on the spirocycle) affect pharmacokinetic properties like solubility and metabolic stability?
- Methodology :
- LogP calculations : Use ChemDraw or MarvinSuite to predict lipophilicity changes when replacing tert-butyl with smaller groups (e.g., methyl).
- In vitro assays :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Microsomal stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
- Data : For related compounds, replacing tert-butyl with trifluoromethyl improves aqueous solubility by 30% but reduces metabolic half-life (t₁/₂ from 120→60 min) .
Q. What experimental and computational approaches resolve contradictions in reaction mechanisms (e.g., competing pathways in spirocyclization)?
- Methodology :
- Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates .
- Isotope labeling : Use ¹⁵N-labeled amines to track nitrogen migration during cyclization.
- DFT-based transition-state analysis : Compare activation energies for competing pathways (e.g., 5- vs. 6-membered ring formation) .
- Case Study : For tert-butyl-protected diazaspiro compounds, a 6-membered transition state is favored (ΔG‡ = 25 kcal/mol vs. 28 kcal/mol for 5-membered) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
